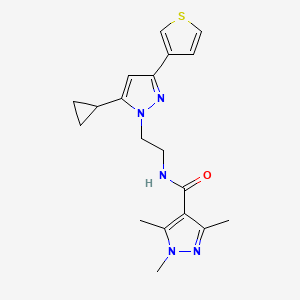

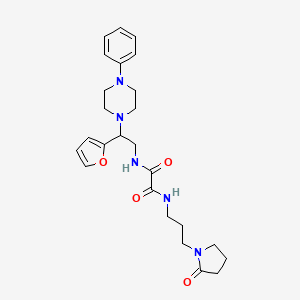

![molecular formula C18H16N2O2S B2516948 5-甲氧基-4-[(2-甲氧基苯基)硫代]-2-苯基嘧啶 CAS No. 477872-60-9](/img/structure/B2516948.png)

5-甲氧基-4-[(2-甲氧基苯基)硫代]-2-苯基嘧啶

描述

The compound "5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including antiviral, anticancer, and chemotherapeutic effects. The specific compound , while not directly studied in the provided papers, is structurally related to the compounds discussed in the research, suggesting that it may also possess interesting chemical and biological properties worth investigating.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including C5-alkylation or cyclization of precursor molecules. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 was accomplished either by direct alkylation or by cyclization, followed by further functionalization with phosphonate groups to yield compounds with antiviral activity . Although the specific synthesis of "5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine" is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their physical, chemical, and biological properties. The study of vibrational frequencies using experimental techniques like FT-IR and Laser-Raman spectra, along with theoretical calculations using density functional theory (DFT), provides insights into the optimized geometric parameters such as bond lengths and angles. These studies help in understanding the electronic properties of the molecules, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Such analyses are essential for the molecular structure analysis of "5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine" and can guide the optimization of its biological activity.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with various nucleophilic agents can lead to the formation of a range of products with different biological activities. For example, the reaction of a furanone derivative with hydrazine monohydrate yielded pyridazin-3(2H)-one derivatives, while reaction with phenylhydrazine produced 1-phenylamino-1,5-dihydro-2H-pyrrol-2-one . These reactions highlight the chemical versatility of pyrimidine derivatives and suggest that "5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine" could also undergo various chemical transformations, potentially leading to new compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The experimental and theoretical studies provide valuable data on the vibrational frequencies, geometric parameters, and molecular energies, which are indicative of the stability and reactivity of these compounds. The electronic properties, such as HOMO-LUMO gaps, are particularly important in predicting the potential biological activity of the compounds. For instance, the vibrational spectroscopy and DFT calculations have been used to investigate the properties of a potential chemotherapeutic agent, revealing good agreement between theoretical and experimental data . These methods could be applied to "5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine" to predict its physical and chemical behavior.

科学研究应用

抗病毒活性

由Hocková 等人 (2003) 进行的一项研究探索了在位置 5 上取代的 2,4-二氨基-6-羟基嘧啶,其显示出对细胞培养中逆转录病毒复制的显着抑制活性。具体而言,这些衍生物抑制了人类免疫缺陷病毒和莫洛尼鼠肉瘤病毒的复制。

细胞毒性活性

由Stolarczyk 等人 (2018) 进行的研究从乙基 4-甲基-2-苯基-6-硫代嘧啶-5-羧酸盐合成了新的 4-硫代嘧啶衍生物。这些化合物对人脐静脉内皮细胞和几种癌细胞系表现出细胞毒性,表明具有癌症治疗潜力。

缓蚀作用

由Abdallah 等人 (2018) 合成了吡啶嘧啶酮衍生物,证明了它们作为酸性溶液中碳钢的缓蚀剂的有效性。这表明在材料科学和工程学中的应用。

抗癌和抗结核活性

由Castaño 等人 (2019) 从 4-甲氧基苯乙酮开发了新的查尔酮-磺酰胺杂交体。这些化合物表现出显着的抗癌和抗结核活性,标志着它们在制药应用中的潜力。

抗菌活性

由Patil 等人 (2010) 创造了具有抗菌活性的新型三唑-3-酮及其相应的砜,对各种细菌和真菌菌株表现出抗菌活性,突出了它们在开发新型抗菌剂中的潜力。

属性

IUPAC Name |

5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-21-14-10-6-7-11-16(14)23-18-15(22-2)12-19-17(20-18)13-8-4-3-5-9-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPSZTZMXHJHPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1SC2=NC(=NC=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326376 | |

| Record name | 5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822281 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine | |

CAS RN |

477872-60-9 | |

| Record name | 5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

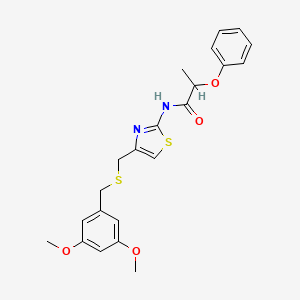

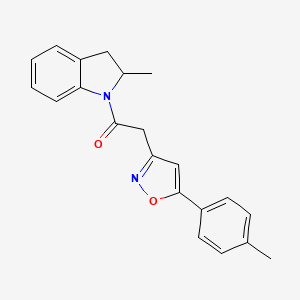

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)

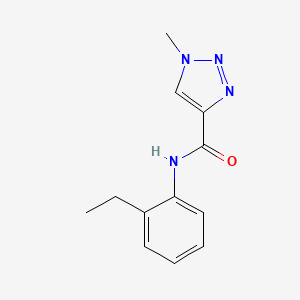

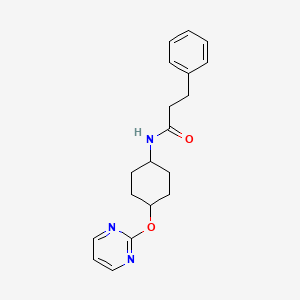

![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)

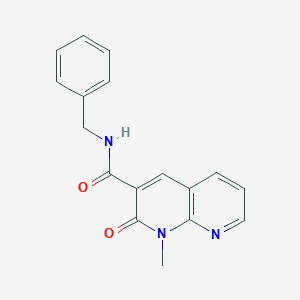

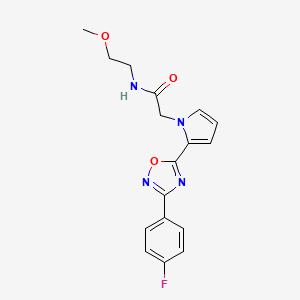

![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2516878.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)